molecular formula C17H22N2O2 B2964124 N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide CAS No. 1251547-01-9

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

Cat. No.: B2964124
CAS No.: 1251547-01-9
M. Wt: 286.375
InChI Key: UMZQDYZHVOGAQD-UHFFFAOYSA-N
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Description

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a synthetic piperidine derivative designed for pharmaceutical and neurochemical research applications. This compound features a benzyl-substituted piperidine core, a structural motif demonstrated in similar compounds to possess significant biological activity, particularly as a potent anti-acetylcholinesterase (anti-AChE) agent . The incorporation of the prop-2-yn-1-yloxy methyl group provides a versatile chemical handle for further derivatization through click chemistry approaches, enabling researchers to develop molecular probes or create compound libraries for structure-activity relationship (SAR) studies. Piperidine derivatives bearing benzyl and carboxamide substituents have shown exceptional promise in neurological research, with some analogs exhibiting IC50 values in the nanomolar range against acetylcholinesterase . Such compounds have been investigated as potential antidementia agents due to their ability to significantly increase acetylcholine content in brain regions like the cerebral cortex and hippocampus . The structural characteristics of this compound suggest potential application as a key intermediate in the synthesis of more complex molecules for probing neurological pathways or as a scaffold for central nervous system-targeted therapeutic development. This product is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound using appropriate safety precautions and consult relevant literature for specific application protocols.

Properties

IUPAC Name

N-benzyl-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-12-21-14-16-8-10-19(11-9-16)17(20)18-13-15-6-4-3-5-7-15/h1,3-7,16H,8-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZQDYZHVOGAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Attachment of the prop-2-yn-1-yloxy group: This can be done through etherification reactions using propargyl alcohol and suitable catalysts.

    Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-yn-1-yloxy groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The compound is characterized by a benzyl group, a prop-2-yn-1-yloxy group, and a piperidine ring, making it a versatile molecule in various chemical and pharmaceutical applications.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry Used as an intermediate in the synthesis of complex organic molecules.
  • Biology Studied for its potential biological activities, including antimicrobial and antiviral properties.
  • Medicine Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
  • Industry Utilized in the production of specialty chemicals and materials.

This compound is a synthetic compound belonging to the piperidine class and is notable for its diverse biological activities. The biological activity of this compound is attributed to its interaction with various molecular targets, including enzyme inhibition and receptor modulation. It may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions, and has been shown to interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate robust efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16

Mechanism of Action

The mechanism of action of N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine carboxamide derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a detailed comparison of N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide with analogous compounds, focusing on structural features, synthetic pathways, and biological activity.

Substituent Analysis and Molecular Properties
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Benzyl, propargyloxy-methyl C₁₉H₂₄N₂O₂ 312.4 Propargyl group enables potential covalent binding
N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide Benzyl, 1,8-naphthyridin-2-yl C₂₁H₂₂N₄O 346.4 Aromatic naphthyridine enhances π-π interactions
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Pyridazinyl, trifluoromethyl-pyridinyloxy C₂₃H₁₉F₃N₄O₂ 464.4 Fluorine atoms improve metabolic stability
4-(5-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Benzodiazolone, iodophenyl C₂₀H₂₁IN₄O₂ 500.3 Iodine substituent aids in radiolabeling studies

Key Observations :

  • The propargyloxy-methyl group in the target compound distinguishes it from other derivatives, offering a reactive alkyne group for click chemistry or covalent enzyme inhibition .
  • Aromatic substituents (e.g., naphthyridine in , benzodiazolone in ) enhance binding to hydrophobic pockets in biological targets.
  • Halogenated derivatives (e.g., iodophenyl in , trifluoromethyl in ) improve stability and bioavailability.

Biological Activity

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a synthetic compound belonging to the piperidine class, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Piperidine Ring : A six-membered heterocyclic compound containing one nitrogen atom.
  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Prop-2-yn-1-yloxy Group : Contributes to the compound's reactivity and interaction with biological targets.

The chemical formula is C17H22N2O2C_{17}H_{22}N_{2}O_{2} with a molecular weight of approximately 286.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate robust efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes, although further research is required to elucidate the exact mechanisms involved .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains revealed that the compound exhibited a significant zone of inhibition compared to standard antibiotics. This suggests its potential as an alternative treatment for resistant infections .
  • Neuropharmacological Research :
    • Investigations into the effects on neurotransmitter systems indicated that this compound could modulate dopamine and serotonin receptors, which may have implications for treating mood disorders .

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. According to preliminary data:

ParameterResult
Ames TestNon-carcinogenic
Human Intestinal AbsorptionHigh probability (0.9966)
Blood-Brain Barrier PenetrationHigh probability (0.9953)

These results indicate a favorable safety profile, although comprehensive toxicological evaluations are necessary before clinical application .

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